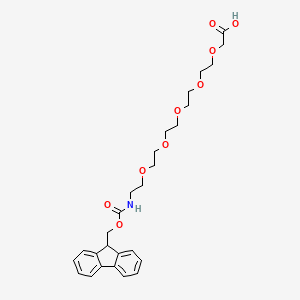
Fmoc-NH-PEG5-CH2COOH
描述
Fmoc-NH-PEG5-CH2COOH, also known as Fmoc-NH-PEG5-carboxylic acid, is a compound widely used in the field of bioconjugation and drug delivery. It is a PEG-based linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal candidate for various biomedical applications .
科学研究应用
Chemistry
Fmoc-NH-PEG5-CH2COOH is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology
In biological research, it is used to create bioconjugates for studying protein interactions and cellular processes .
Medicine
The compound is employed in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras), which are promising therapeutic agents for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems .
作用机制
Target of Action
Fmoc-NH-PEG5-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the ligands in PROTACs .
Mode of Action
This compound acts as a bridge between the antibody and the cytotoxic drug in ADCs, or between the two different ligands in PROTACs . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Biochemical Pathways
In the context of ADCs, the compound enables the selective delivery of cytotoxic drugs to target cells, thereby minimizing the impact on healthy cells . In PROTACs, it facilitates the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic Polyethylene Glycol (PEG) spacer in this compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The use of this compound in ADCs and PROTACs leads to selective targeting and degradation of disease-related proteins . This can result in the effective treatment of diseases with minimal side effects.
Action Environment
The action of this compound is influenced by the biochemical environment of the target cells. Factors such as pH can affect the deprotection of the Fmoc group and subsequent conjugation processes
生化分析
Biochemical Properties
Fmoc-NH-PEG5-CH2COOH is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . As a linker, it enables the attachment of cytotoxic drugs to antibodies in ADCs, or the connection of two different ligands in PROTACs . These conjugates can influence cell function by targeting specific proteins for degradation .
Molecular Mechanism
The molecular mechanism of action of this compound is based on its role as a linker in ADCs and PROTACs . In ADCs, the linker connects the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cells expressing the target antigen . In PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, enabling the target protein to be ubiquitinated and subsequently degraded by the proteasome .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG5-CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with a PEG (polyethylene glycol) chain, which is usually activated with a suitable reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
化学反应分析
Types of Reactions
Fmoc-NH-PEG5-CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Amide Bond Formation: EDC or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used to activate the carboxylic acid for reaction with amines.
Major Products
Free Amine: Obtained after Fmoc deprotection.
Amide Conjugates: Formed by reacting the carboxylic acid with primary amines.
相似化合物的比较
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar properties.
Fmoc-NH-PEG3-CH2COOH: Another PEG linker with a different chain length.
Fmoc-NH-PEG4-CH2COOH: A PEG linker with an intermediate chain length.
Uniqueness
Fmoc-NH-PEG5-CH2COOH stands out due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring efficient conjugation and stability .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFRTLAPAPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



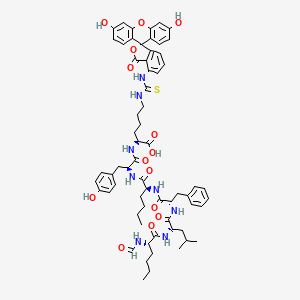
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
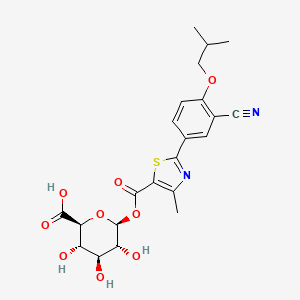

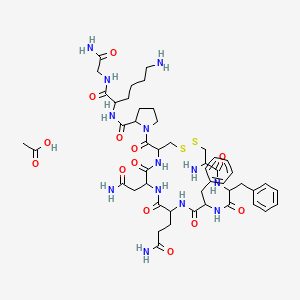
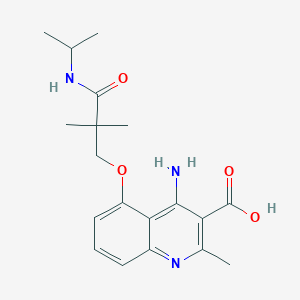


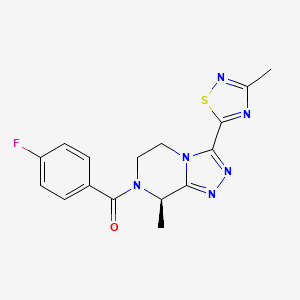

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
